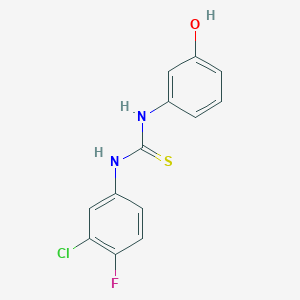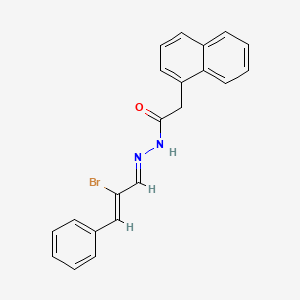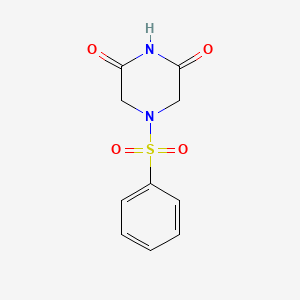![molecular formula C18H20N6S B5514039 2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound incorporates several heterocyclic motifs, including pyrazolo[3,4-d]thiazole, pyrrolidine, and benzimidazole units. Such compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis and analysis of these compounds provide insights into their potential applications, physical and chemical properties, and reactivity patterns.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler building blocks. For related structures, the synthesis may involve the formation of the benzimidazole core followed by sequential addition of the pyrrolidine and pyrazolo[3,4-d]thiazole units through nucleophilic substitution reactions, amidation, and ring-closure reactions (Al-Afaleq, 2000). These steps require careful control of reaction conditions and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's reactivity and physical properties (Bakri et al., 2018). Computational methods, such as DFT calculations, can complement experimental data, offering insights into the electronic properties and potential reactive sites within the molecule.
Chemical Reactions and Properties
Compounds containing benzimidazole and pyrazolo[3,4-d]thiazole units exhibit a range of chemical reactivities, including electrophilic and nucleophilic sites, which can undergo various organic transformations. These may include alkylation, acylation, and sulfonation reactions, which can modify the compound's physical and chemical properties for specific applications (Elmaati, 2002).
科学的研究の応用
Synthesis Methodologies
- The synthesis of novel heterocycles, such as pyrazolines, pyridines, and benzodiazepines, from key intermediates like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrates the chemical versatility of these compounds. This methodology allows for the generation of a structurally diverse library of compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Antimicrobial Properties
- Research into thiophene-based heterocycles incorporating pyrazole, pyridine, and benzimidazole moieties has indicated that some of these compounds show promising antimicrobial activities. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of heterocyclic compounds in addressing resistance to existing drugs (Mabkhot et al., 2016).
Molecular Docking and Antioxidant Potential
- Studies involving the synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, followed by evaluation of their antioxidant potential through DPPH scavenging assay, molecular docking, and DFT calculations, reveal the significance of structural design in enhancing biological activity. This research underscores the role of heterocyclic chemistry in developing antioxidants with potential therapeutic applications (Kaddouri et al., 2020).
Synthesis of Heterocycles for Insecticidal Applications
- The creation of novel heterocycles incorporating a thiadiazole moiety for use against the cotton leafworm, Spodoptera littoralis, demonstrates the potential of these compounds in agricultural applications, particularly as insecticidal agents. This approach to synthesizing novel compounds could lead to safer, more effective pest control methods (Fadda et al., 2017).
特性
IUPAC Name |
1,3-dimethyl-5-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]pyrazolo[3,4-d][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6S/c1-11-15-17(23(3)21-11)20-18(25-15)24-10-6-9-14(24)16-19-12-7-4-5-8-13(12)22(16)2/h4-5,7-8,14H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAOINGYOIJQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CCCC3C4=NC5=CC=CC=C5N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

